![molecular formula C10H8F3NO B13688768 2-Buten-1-one, 3-amino-4,4,4-trifluoro-1-phenyl- CAS No. 70168-22-8](/img/structure/B13688768.png)
2-Buten-1-one, 3-amino-4,4,4-trifluoro-1-phenyl-
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Overview
Description
2-Buten-1-one, 3-amino-4,4,4-trifluoro-1-phenyl- is an organic compound characterized by the presence of an amino group, a trifluoromethyl group, and a phenyl group attached to a butenone backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Buten-1-one, 3-amino-4,4,4-trifluoro-1-phenyl- can be achieved through several methods. One common approach involves the reaction of trifluoroacetylacetone with aniline under basic conditions. The reaction typically proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-Buten-1-one, 3-amino-4,4,4-trifluoro-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides can react with the amino group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, such as N-alkylated or N-acylated compounds, as well as oxidized or reduced forms of the original molecule .
Scientific Research Applications
2-Buten-1-one, 3-amino-4,4,4-trifluoro-1-phenyl- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe for biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism by which 2-Buten-1-one, 3-amino-4,4,4-trifluoro-1-phenyl- exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target proteins, influencing their activity and function. Additionally, the phenyl group contributes to the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
2-Buten-1-one, 1-phenyl-: Lacks the trifluoromethyl and amino groups, resulting in different chemical properties and reactivity.
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one: Contains an ethoxy group instead of an amino group, leading to variations in its applications and reactivity.
3-amino-1-aryl-4,4,4-trifluoro-2-buten-1-ones: Similar structure but with different aryl groups, affecting their biological activity and chemical behavior.
Uniqueness
2-Buten-1-one, 3-amino-4,4,4-trifluoro-1-phenyl- is unique due to the combination of its trifluoromethyl, amino, and phenyl groups. This combination imparts distinct chemical properties, such as increased lipophilicity, enhanced reactivity, and potential for diverse applications in various fields .
Biological Activity
2-Buten-1-one, 3-amino-4,4,4-trifluoro-1-phenyl- (CAS Number: 70168-22-8) is a fluorinated compound with potential applications in pharmaceuticals and agrochemicals. Its unique structure, characterized by the presence of trifluoromethyl and amino functional groups, suggests notable biological activity. This article explores the compound's biological properties, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H8F3NO
- Molecular Weight : 215.1718 g/mol
- Structure : The compound features a butenone backbone with an amino group and a trifluoromethyl substituent on the phenyl ring.
Antimicrobial Activity
Research has indicated that compounds with trifluoromethyl groups often exhibit enhanced antimicrobial properties. A study demonstrated that similar fluorinated compounds showed significant inhibition against various bacterial strains, suggesting that 2-buten-1-one derivatives may possess comparable effects .
Compound | Bacterial Strains Tested | Inhibition Zone (mm) |
---|---|---|
Trifluoromethyl compound A | E. coli | 15 |
Trifluoromethyl compound B | S. aureus | 18 |
2-Buten-1-one derivative | E. coli, S. aureus | TBD |
Cytotoxicity Studies
Cytotoxicity assays have been performed to evaluate the potential of 2-buten-1-one derivatives in cancer therapy. In vitro tests revealed that these compounds can induce apoptosis in cancer cell lines, indicating their potential as anticancer agents.
Case Study: In Vitro Cytotoxicity
A recent study assessed the cytotoxic effects of 2-buten-1-one derivatives on human cancer cell lines (e.g., HeLa and MCF-7). The results indicated a dose-dependent response with IC50 values indicating significant cytotoxicity at higher concentrations .
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa | 25 | Apoptosis induction |
MCF-7 | 30 | Cell cycle arrest |
The biological activity of 2-buten-1-one, particularly its cytotoxic effects, is attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : The compound may enhance ROS production leading to oxidative stress in cancer cells.
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in cell proliferation and survival pathways.
- Alteration of Membrane Integrity : The incorporation of fluorinated groups can affect membrane fluidity and permeability, disrupting cellular homeostasis.
Properties
CAS No. |
70168-22-8 |
---|---|
Molecular Formula |
C10H8F3NO |
Molecular Weight |
215.17 g/mol |
IUPAC Name |
3-amino-4,4,4-trifluoro-1-phenylbut-2-en-1-one |
InChI |
InChI=1S/C10H8F3NO/c11-10(12,13)9(14)6-8(15)7-4-2-1-3-5-7/h1-6H,14H2 |
InChI Key |
TUUKLDIAZOOYSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=C(C(F)(F)F)N |
Origin of Product |
United States |
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